Fingolimod-Methylimpex

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

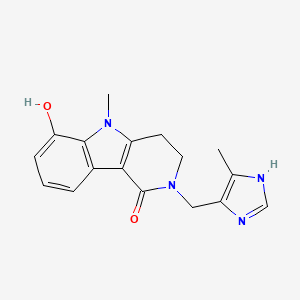

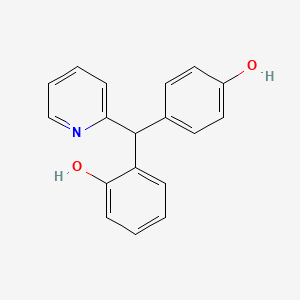

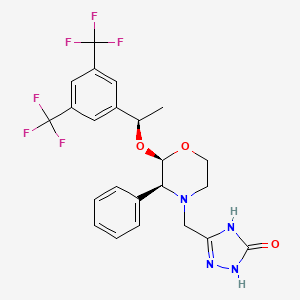

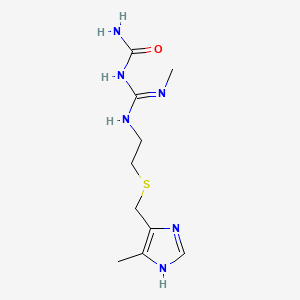

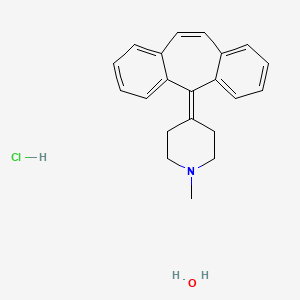

Fingolimod Methyl Impurity is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .

Synthesis Analysis

The manufacturing process of fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities (FINI imp A-H) of fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities . One unknown process-related impurity was found as a key intermediate (FINI) and was identified by LC-MS .Wissenschaftliche Forschungsanwendungen

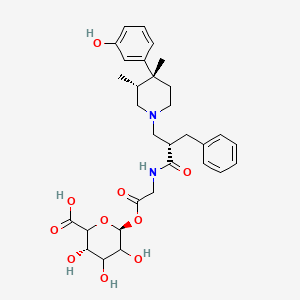

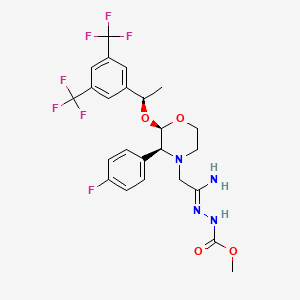

Quantifizierung im Plasma zur Überwachung der Behandlung von Multipler Sklerose

Fingolimod wird zur Behandlung der schubförmig-remittierenden Multiplen Sklerose (RRMS) eingesetzt. Es wurde eine validierte HPLC-MS/MS-Methode zur Quantifizierung von Fingolimod und seinem aktiven Metaboliten, Fingolimod-Phosphat, im menschlichen Plasma entwickelt {svg_1}. Diese Methode ist entscheidend für die Bewertung der Bioverfügbarkeit von Fingolimod und seinem Metaboliten, die mit der Variabilität der klinischen Ansprechraten bei Patienten zusammenhängen kann {svg_2}.

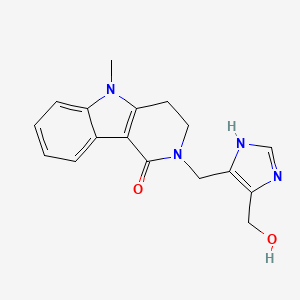

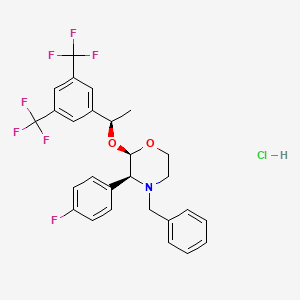

Molekulare Pharmakologie und therapeutisches Potenzial

Die molekulare Pharmakologie von Fingolimod wurde umfassend untersucht, wobei sein therapeutisches Potenzial über die Multiple Sklerose hinaus aufgezeigt wurde. Es wurde festgestellt, dass es Auswirkungen auf Sphingosin-1-Phosphat-Rezeptoren hat, die an verschiedenen pathologischen Zuständen beteiligt sind, darunter ZNS-Verletzungen, Alzheimer-Krankheit, Parkinson-Krankheit, Epilepsie und sogar Krebs {svg_3}.

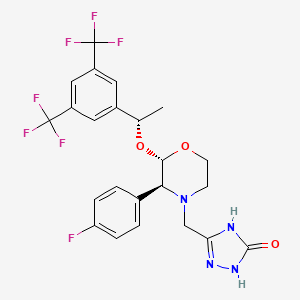

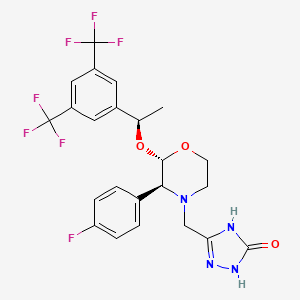

Klinische Diagnostik

Die für Fingolimod beschriebene analytische Methode kann in der klinischen Diagnostik angewendet werden, um die Wirkstoffkonzentrationen im Plasma zu messen. Dies hilft bei der Überwachung der Wirksamkeit und Sicherheit der Behandlung bei Patienten mit RRMS {svg_4}.

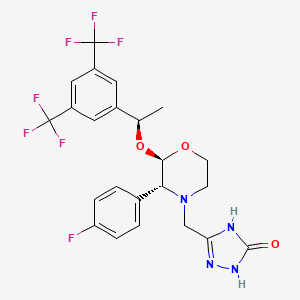

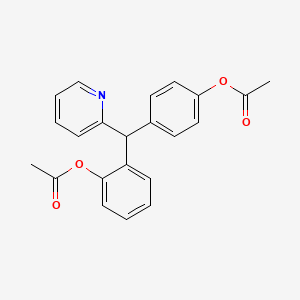

Pharmakokinetik- und Arzneimittelmetabolismusstudien

Das Verständnis der Pharmakokinetik und des Metabolismus von Fingolimod ist wichtig, um seine Dosierung und Verabreichung zu optimieren. Die Methoden zur Verunreinigungsprofilierung tragen dazu bei, indem sie die Konsistenz und Zuverlässigkeit der Arzneimittelformulierung gewährleisten {svg_5}.

Forschung zu Immunmodulationskrankheiten

Die Rolle von Fingolimod bei der Modulation von Immunantworten macht es zum Gegenstand der Forschung in verschiedenen Immunmodulationskrankheiten. Seine Fähigkeit, die Anzahl der T-Zellen im Kreislauf und im ZNS zu reduzieren, ist insbesondere im Studium von Autoimmunerkrankungen von Interesse {svg_6}.

Wirkmechanismus

Target of Action

Fingolimod Methyl Impurity primarily targets the sphingosine-1-phosphate receptors (S1PRs) on T cells . These receptors play a crucial role in immune cell trafficking and neuronal function .

Mode of Action

Upon phosphorylation, Fingolimod Methyl Impurity binds to the S1PRs on T cells, causing internalization of the receptor . This binding prevents the release of lymphocytes from lymphoid tissues, thus inhibiting them from contributing to an autoimmune reaction . The compound also affects T cell activation, leading to a less inflammatory phenotype .

Biochemical Pathways

Fingolimod Methyl Impurity affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These modulations lead to changes in bioenergetics, autophagy, and neuroinflammatory networks .

Pharmacokinetics

Fingolimod, the parent compound, is known to be orally active

Result of Action

The molecular and cellular effects of Fingolimod Methyl Impurity’s action include a reduction in circulating CD4 T cells and a decrease in the production of pathogenic cytokines IFN-γ and GZMB . It also induces metabolic reprogramming and neuroinflammation pathway modulation .

Biochemische Analyse

Biochemical Properties

Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .

Cellular Effects

Fingolimod Methyl Impurity may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .

Molecular Mechanism

The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that Fingolimod Methyl Impurity might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .

Temporal Effects in Laboratory Settings

While specific studies on Fingolimod Methyl Impurity are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that Fingolimod Methyl Impurity may exhibit similar temporal effects.

Dosage Effects in Animal Models

In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that Fingolimod Methyl Impurity might exhibit similar dosage-dependent effects.

Metabolic Pathways

Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . Fingolimod Methyl Impurity might be involved in similar metabolic pathways.

Subcellular Localization

Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fingolimod Methyl Impurity involves the conversion of the starting material, 2-amino-2-(4-chlorophenyl)propane-1,3-diol, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-amino-2-(4-chlorophenyl)propane-1,3-diol", "Methanesulfonyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group with methanesulfonyl chloride in the presence of triethylamine and dimethylformamide to form the mesylate derivative.", "Step 2: Treatment of the mesylate derivative with sodium hydroxide in methanol to obtain the corresponding methyl ether.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain the free base.", "Step 4: Conversion of the free base to the hydrochloride salt using hydrochloric acid.", "Step 5: Treatment of the hydrochloride salt with sodium bicarbonate in water to obtain the free base.", "Step 6: Extraction of the free base with ethyl acetate to obtain the desired Fingolimod Methyl Impurity." ] } | |

CAS-Nummer |

162361-47-9 |

Molekularformel |

C20H35NO2 |

Molekulargewicht |

321.51 |

Aussehen |

Off-white to Pale Yellow Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

2-(methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.